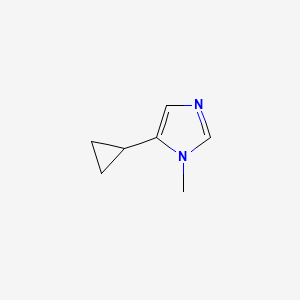

5-cyclopropyl-1-methyl-1H-imidazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-cyclopropyl-1-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-9-5-8-4-7(9)6-2-3-6/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIYDOPMIFAPNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1595731-50-2 | |

| Record name | 5-cyclopropyl-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-cyclopropyl-1-methyl-1H-imidazole

Introduction: A Scaffold of Emerging Pharmaceutical Interest

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous essential biological molecules, including the amino acid histidine.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[4] When functionalized with a cyclopropyl group, the resulting molecule gains a three-dimensional character that can significantly enhance its pharmacological profile. The cyclopropyl fragment is increasingly utilized in drug development to improve potency, metabolic stability, and brain permeability while reducing off-target effects.[5][6]

This guide provides a comprehensive technical overview of 5-cyclopropyl-1-methyl-1H-imidazole, a molecule that combines these two valuable moieties. While direct literature on this specific compound is sparse, this document synthesizes information from closely related analogues and foundational chemical principles to offer insights into its synthesis, properties, and potential applications for professionals in drug discovery and development.

Compound Identification and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Key Differentiator |

| 5-cyclopropyl-1H-imidazole | 89830-98-8 | C₆H₈N₂ | Lacks the 1-methyl group.[7] |

| 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole | Not explicitly stated, but synthesis is detailed. | C₇H₉BrN₂ | Brominated at the 5-position and cyclopropyl at the 2-position.[8][9][10] |

| 5-Cyclopropyl-1-methyl-1H-imidazole-2-carboxamidine hydrochloride | 1403766-70-0 | C₈H₁₃ClN₄ | Features a carboxamidine group at the 2-position.[] |

Based on computational data and analysis of its constituent parts, the predicted physicochemical properties of 5-cyclopropyl-1-methyl-1H-imidazole are summarized below.

| Property | Predicted Value / Information | Source / Method |

| Molecular Formula | C₇H₁₀N₂ | PubChemLite[12] |

| Molecular Weight | 122.17 g/mol | Calculated |

| Monoisotopic Mass | 122.0844 Da | PubChemLite[12] |

| XLogP (Predicted) | 0.6 | PubChemLite[12] |

| Topological Polar Surface Area (TPSA) | 17.56 Ų | Calculated (based on similar structures) |

| Hydrogen Bond Donors | 0 | Structure Analysis |

| Hydrogen Bond Acceptors | 2 | Structure Analysis |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Inference from similar imidazoles. |

| Solubility | Expected to be soluble in water and polar organic solvents. | Imidazole is highly polar and water-soluble.[1] |

Synthesis and Manufacturing

While a specific, validated synthesis for 5-cyclopropyl-1-methyl-1H-imidazole is not published, a robust and scalable protocol for the closely related 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole provides a strong foundation for a proposed synthetic route.[8][9] The described method is a copper(I) chloride-mediated process designed for multikilogram production, highlighting the industrial relevance of this chemical family.

Proposed Synthetic Pathway

A plausible route to the target compound would likely involve the cyclization of an amidine intermediate, formed from the reaction of (methylamino)acetaldehyde dimethyl acetal and cyclopropanecarbonitrile, followed by appropriate functionalization steps. The key is to direct the cyclopropyl group to the 5-position and methyl to the 1-position without the bromination step used for the analogue.

Below is a conceptual workflow for the synthesis.

Caption: Proposed synthetic workflow for 5-cyclopropyl-1-methyl-1H-imidazole.

Detailed Experimental Protocol (Adapted from Analogue Synthesis[11][12])

-

Amidine Formation: To a solution of (methylamino)acetaldehyde dimethyl acetal and cyclopropanecarbonitrile, add Copper(I) chloride (CuCl) portion-wise while maintaining the temperature between 0 and 20°C. The reaction mixture is then heated to approximately 87°C for 20-24 hours.

-

Workup: After cooling, methanol is added. The copper salts can be complexed with an agent like thioacetamide to facilitate their filtration, a critical step for scalability.

-

Cyclization: The resulting amidine intermediate is treated with a concentrated acid, such as hydrochloric acid, and heated to reflux to induce cyclization and form the imidazole ring.

-

Purification: The crude product would likely be a mixture of isomers. Purification via column chromatography or fractional distillation would be necessary to isolate the desired 5-cyclopropyl-1-methyl-1H-imidazole. The final product's identity and purity would be confirmed using NMR and HRMS. For instance, the related 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole showed characteristic NMR signals: ¹H NMR (400 MHz, methanol-d₄): δ 7.60 (s, 1H), 3.87 (s, 3H), and signals for the cyclopropyl protons.[8]

Biological Significance and Applications in Drug Development

The combination of the imidazole and cyclopropyl motifs suggests significant potential for 5-cyclopropyl-1-methyl-1H-imidazole as a building block in medicinal chemistry.

The Role of the Imidazole Core

The imidazole ring is a versatile heterocycle present in numerous FDA-approved drugs.[1][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including:

Being polar and ionizable, the imidazole moiety can improve the pharmacokinetic properties of a lead compound, enhancing solubility and bioavailability.[1]

The Contribution of the Cyclopropyl Moiety

The cyclopropyl group is not merely an alkyl substituent; its unique stereoelectronic properties are leveraged by medicinal chemists to overcome common drug discovery hurdles.[5]

-

Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in linear alkanes, making them more resistant to metabolic oxidation by cytochrome P450 enzymes.[5]

-

Potency and Selectivity: The rigid, three-dimensional structure of the ring can lock a molecule into a bioactive conformation, leading to more favorable and entropically efficient binding to a biological target.[5]

-

Physicochemical Properties: It can fine-tune properties like pKa and lipophilicity, which can, for example, reduce efflux by transporters like P-glycoprotein.[5]

-

Novel Chemical Space: It provides a scaffold to explore novel three-dimensional chemical space, moving away from flat, aromatic structures.

Caption: Synergistic contributions of the imidazole and cyclopropyl moieties.

Given these attributes, 5-cyclopropyl-1-methyl-1H-imidazole is a promising starting material for synthesizing novel inhibitors of kinases, proteases, and other enzymes where precise conformational control and metabolic robustness are paramount. Its use as a key building block for small molecules with therapeutic potential is highly anticipated.[9][10]

Conclusion and Future Outlook

5-cyclopropyl-1-methyl-1H-imidazole stands at the intersection of two highly valued motifs in modern drug discovery. While it remains a relatively uncharacterized molecule, its structural components and the established scalability of related syntheses position it as a high-potential building block for pharmaceutical research and development. Future work should focus on the validation of a regioselective synthesis, a full characterization of its physicochemical properties, and its incorporation into screening libraries to unlock its therapeutic potential across a range of disease areas, from oncology to infectious diseases.

References

- Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole. American Chemical Society.

- Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole - American Chemical Society.

- Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole.

- 5-cyclopropyl-1H-imidazole. Sobekbio.

- 1-Cyclopropylmethyl-5-propyl-1H-imidazole. PubChem.

- 5-Cyclopropyl-1H-Imidazole. IndiaMART.

- 1H-Imidazole, 5-cyclopropyl-1-methyl-. 2a biotech.

- 5-Cyclopropyl-1H-imidazole. ChemScene.

- 5-cyclopropyl-1-methyl-1h-imidazole (C7H10N2). PubChemLite.

- 2-(5-Cyclopropyl-1H-imidazol-2-yl)-5-methylpyrazine. BLD Pharm.

- The Role of Imidazole Deriv

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.

- Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. MDPI.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- CAS 1403766-70-0 5-Cyclopropyl-1-methyl-1H-imidazole-2-carboxamidine hydrochloride.

- Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applic

- Imidazole: Having Vers

- Overview on Biological Activities of Imidazole Derivatives.

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermedi

- An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjug

- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. nbinno.com [nbinno.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-cyclopropyl-1H-imidazole [mail.sobekbio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 12. PubChemLite - 5-cyclopropyl-1-methyl-1h-imidazole (C7H10N2) [pubchemlite.lcsb.uni.lu]

- 13. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety [mdpi.com]

- 14. ijpsjournal.com [ijpsjournal.com]

Cheminformatics and Synthetic Utility of 5-Cyclopropyl-1-methyl-1H-imidazole

A Technical Guide for Structural Validation and Regioselective Synthesis

Executive Summary

5-cyclopropyl-1-methyl-1H-imidazole is a specialized heterocyclic building block often utilized in the design of H3 receptor antagonists, kinase inhibitors, and antifungal agents. While its molecular weight and formula are static values, the utility of this compound lies in the challenging regiochemistry associated with its synthesis.

For drug development professionals, the critical risk involving this molecule is regioisomeric ambiguity . Direct methylation of the parent 4(5)-cyclopropylimidazole predominantly yields the sterically favored 1,4-isomer, not the 1,5-isomer. This guide provides the exact physicochemical data, outlines the synthetic logic required to secure the 1,5-substitution pattern, and details the analytical protocols necessary for structural validation.

Part 1: Physicochemical Profile & Identity

The following data constitutes the core identity of the molecule. These values are essential for mass spectrometry (HRMS) confirmation and stoichiometric calculations.

Table 1: Core Chemical Specifications

| Property | Value | Notes |

| IUPAC Name | 5-cyclopropyl-1-methyl-1H-imidazole | Distinct from 4-cyclopropyl-1-methyl-1H-imidazole |

| Molecular Formula | ||

| Molecular Weight | 122.17 g/mol | Average Mass |

| Monoisotopic Mass | 122.0844 Da | For High-Res MS ( |

| PubChem CID | 116811639 | |

| SMILES | CN1C=NC=C1C2CC2 | |

| InChI Key | GZIYDOPMIFAPNC-UHFFFAOYSA-N |

Table 2: Predicted ADME/T Properties

Calculated based on structure-activity relationship (SAR) models for imidazole derivatives.

| Descriptor | Value | Relevance to Drug Design |

| cLogP | ~1.29 | Moderate lipophilicity; good membrane permeability. |

| TPSA | 17.8 Ų | High blood-brain barrier (BBB) penetration potential. |

| H-Bond Donors | 0 | Lack of NH makes it a pure H-bond acceptor. |

| H-Bond Acceptors | 2 | N-3 is the primary basic site ( |

| Rotatable Bonds | 1 | Bond between C-5 and Cyclopropyl ring. |

Part 2: The Synthetic Challenge (Regioselectivity)

The "Methylation Trap"

A common error in early-stage discovery is assuming that methylating 4(5)-cyclopropylimidazole with methyl iodide (MeI) will yield the 5-isomer.

Mechanism of Failure: In the parent 4(5)-cyclopropylimidazole, the tautomeric equilibrium typically favors the less sterically hindered 4-substituted tautomer. Furthermore, during alkylation, the electrophile (MeI) attacks the nitrogen furthest from the bulky cyclopropyl group to minimize steric clash.

-

Result: The reaction yields ~90% 1,4-isomer (wrong target) and only ~10% 1,5-isomer (desired target).

The Solution: Directed Synthesis

To synthesize 5-cyclopropyl-1-methyl-1H-imidazole reliably, one must employ De Novo Ring Construction rather than functionalizing an existing ring. The Van Leusen Imidazole Synthesis is the gold standard for accessing 1,5-disubstituted imidazoles.

Validated Synthetic Protocol (Van Leusen Route)

-

Reagents: Methyl isocyanide (TosMIC derivative), Cyclopropanecarbaldehyde, Primary amine (Methylamine).

-

Mechanism: The reaction proceeds via a [3+2] cycloaddition where the substituent from the isocyanide ends up at the C-5 position relative to the N-1 nitrogen derived from the amine.

Figure 1: Decision logic for synthetic route selection. Route A leads to the incorrect regioisomer due to steric hindrance.

Part 3: Analytical Validation (Self-Validating Protocol)

Because the 1,4- and 1,5-isomers have identical molecular weights and very similar fragmentation patterns in MS, NMR is the only definitive validation tool.

1D NMR Analysis (Proton)

-

H-2 (Proton between Nitrogens): Typically appears as a singlet around

7.5 - 8.0 ppm. -

H-4 (Proton next to Cyclopropyl): In the 5-cyclopropyl isomer, this proton is at position 4. In the 1,4-isomer, the proton is at position 5.

-

Differentiation: The chemical shift differences are subtle (~0.1 ppm) and solvent-dependent. Do not rely solely on 1D NMR.

2D NOESY (Nuclear Overhauser Effect Spectroscopy)

This is the critical release criterion for this molecule. You must observe the spatial proximity between the N-Methyl group and the Cyclopropyl protons.

Protocol:

-

Dissolve 5-10 mg of sample in

or -

Run a 2D NOESY or ROESY experiment (mixing time 500ms).

-

Interpretation:

-

1,5-Isomer (Target): You will see a strong NOE cross-peak between the N-Methyl protons (

ppm) and the Cyclopropyl methine ( -

1,4-Isomer (Impurity): The N-Methyl group is distant from the cyclopropyl ring. No significant NOE cross-peak will be observed between these groups; instead, you may see an NOE between the N-Methyl and the aromatic H-5 proton.

-

Figure 2: Analytical logic tree for structural confirmation using Nuclear Overhauser Effect (NOE).

Part 4: Storage and Stability

-

Physical State: Likely a viscous oil or low-melting solid (based on analogous 1-methyl-5-alkyl imidazoles).

-

Basicity: The N-3 nitrogen is basic. The compound will form stable salts (hydrochloride, oxalate) which are preferred for long-term storage to prevent oxidation or polymerization.

-

Hygroscopicity: Free base imidazoles are often hygroscopic. Store under nitrogen in a desiccator.

References

-

PubChem Compound Summary. (2023). 5-cyclopropyl-1-methyl-1H-imidazole (CID 116811639).[1] National Center for Biotechnology Information. [Link]

-

Van Leusen, A. M., et al. (1977).[2] Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 1,5-disubstituted imidazoles. Journal of Organic Chemistry. [Link]

-

Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole regiochemistry). [Link]

-

Bellina, F., & Rossi, R. (2006). Regioselective functionalization of the imidazole ring via transition metal-catalyzed cross-coupling reactions. Advanced Synthesis & Catalysis. [Link]

Sources

A Technical Guide to the Solubility of 5-cyclopropyl-1-methyl-1H-imidazole in Organic Solvents

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 5-cyclopropyl-1-methyl-1H-imidazole in common organic solvents. Recognizing the absence of publicly available experimental data for this specific compound, this document emphasizes the foundational principles of solubility, an analysis of the molecule's physicochemical properties, and a detailed, field-proven protocol for accurate solubility measurement. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of solubility for applications in synthesis, purification, formulation, and screening.

Foundational Principles of Solubility

The solubility of a solid compound in a liquid solvent is the maximum concentration of that compound that can be dissolved at a given temperature and pressure to form a saturated, homogenous solution. This fundamental property is governed by the intermolecular forces between the solute and solvent molecules. A strong understanding of these principles is critical for solvent selection and process optimization.

The "Like Dissolves Like" Paradigm

The most effective guiding principle in solubility prediction is that "like dissolves like."[1] This means that substances with similar intermolecular forces are more likely to be miscible. Organic solvents and solutes can be broadly categorized by their polarity:

-

Polar Solvents: These possess large dipole moments and often contain heteroatoms (like oxygen or nitrogen). They can be further divided into:

-

Polar Protic Solvents: Capable of donating hydrogen bonds (e.g., water, methanol, ethanol).

-

Polar Aprotic Solvents: Not capable of donating hydrogen bonds (e.g., dimethyl sulfoxide (DMSO), acetone, acetonitrile).

-

-

Nonpolar Solvents: These have small or no dipole moments and are typically composed of hydrocarbons (e.g., hexane, toluene).

A polar solute, like many imidazole derivatives, will generally exhibit higher solubility in polar solvents where dipole-dipole interactions and potential hydrogen bonding can overcome the solute-solute lattice energy.[2] Conversely, it will be poorly soluble in nonpolar solvents.

Advanced Prediction: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful model.[3] This framework deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

Each molecule (solute or solvent) can be described by a point in this three-dimensional "Hansen space." The principle remains that substances with smaller "distances" between their HSP coordinates are more likely to be miscible.[4][6] While the HSP for 5-cyclopropyl-1-methyl-1H-imidazole are not published, they could be determined experimentally or estimated using group contribution methods, providing a sophisticated tool for solvent screening.

Figure 1: Conceptual diagram of solubility based on intermolecular force matching.

Physicochemical Profile of 5-cyclopropyl-1-methyl-1H-imidazole

While experimental solubility data is not available in the literature, an analysis of the molecule's structure and computed properties allows for a scientifically grounded prediction of its behavior.[7]

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀N₂ | PubChemLite[7] |

| Molecular Weight | 122.17 g/mol | PubChemLite[7] |

| XlogP | 0.6 | PubChemLite (Predicted)[7] |

Structural Analysis:

-

Imidazole Core: The imidazole ring is aromatic and highly polar, containing two nitrogen atoms.[2][8] The lone pair on the sp²-hybridized nitrogen (N-3) makes it a strong hydrogen bond acceptor. This feature is the primary driver of its solubility in polar solvents.[8]

-

N-1 Methyl Group: The methyl group on the N-1 position is crucial. It prevents the molecule from acting as a hydrogen bond donor, which differentiates its solubility profile from that of unsubstituted imidazole.

-

C-5 Cyclopropyl Group: The cyclopropyl substituent is a small, nonpolar, lipophilic group. It will contribute favorably to solubility in less polar organic solvents and slightly decrease solubility in highly polar, aqueous media.

Predicted Solubility Behavior:

Based on this profile, 5-cyclopropyl-1-methyl-1H-imidazole is expected to be a compound of moderate polarity.

-

High Solubility Expected: In polar aprotic solvents like DMSO, DMF, and NMP, where strong dipole-dipole interactions will dominate.

-

Good to Moderate Solubility Expected: In alcohols like methanol, ethanol, and isopropanol. The solvent's ability to engage in hydrogen bonding with the molecule's acceptor nitrogen will be significant.[9]

-

Low Solubility Expected: In nonpolar solvents such as hexane, cyclohexane, and toluene, where the polar imidazole core is energetically mismatched with the solvent's dispersion forces.[10]

-

Limited Solubility in Water: The XlogP of 0.6 suggests some water solubility, but the nonpolar cyclopropyl group and the lack of a hydrogen bond donating site will limit it compared to unsubstituted imidazole.[2]

Experimental Protocol: Thermodynamic Solubility Determination via the Isothermal Shake-Flask Method

The shake-flask method is the universally recognized gold standard for determining thermodynamic (equilibrium) solubility.[11] Its reliability makes it essential for generating accurate data for regulatory submissions, process development, and computational modeling.[12][13]

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.

Step-by-Step Methodology

-

Preparation:

-

Dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into a suitable container (e.g., a 2 mL glass vial with a screw cap).

-

Add an excess amount of 5-cyclopropyl-1-methyl-1H-imidazole to the solvent. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation. A starting point is to add 2-3 times the estimated solubility.

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in an incubator shaker or on a rotating platform set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period. For many compounds, 24 hours is sufficient, but 48 to 72 hours may be required to ensure true equilibrium is reached.[12][14] A preliminary time-to-equilibrium study is recommended for novel compounds.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle for a short period (e.g., 30 minutes) at the same constant temperature.

-

Carefully withdraw an aliquot of the supernatant. It is imperative not to disturb the solid pellet.

-

To remove any remaining microscopic solid particles, filter the supernatant through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) into a clean analysis vial. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and sample from the supernatant.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent for the chosen analytical technique.

-

Quantify the concentration of the compound using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a multi-point calibration curve using standards of known concentrations of 5-cyclopropyl-1-methyl-1H-imidazole to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the average solubility from the triplicate measurements.

-

Report the final solubility in standard units, such as mg/mL and mol/L, specifying the solvent and the temperature.

-

Figure 2: Workflow for the isothermal shake-flask solubility determination method.

Data Presentation and Interpretation

Systematic documentation of experimental results is crucial. The following table provides a recommended format for presenting the determined solubility data.

Table 2: Solubility of 5-cyclopropyl-1-methyl-1H-imidazole at 25 °C

| Solvent | Solvent Class | Dielectric Constant (20°C) | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|---|

| Hexane | Nonpolar | 1.89 | [Experimental Value] | [Calculated Value] |

| Toluene | Nonpolar (Aromatic) | 2.38 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Polar Aprotic | 9.08 | [Experimental Value] | [Calculated Value] |

| Acetone | Polar Aprotic | 21.0 | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | 24.5 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Value] | [Calculated Value] |

| DMSO | Polar Aprotic | 46.7 | [Experimental Value] | [Calculated Value] |

| Water | Polar Protic | 80.1 | [Experimental Value] | [Calculated Value] |

Interpreting the Results: The collected data should be analyzed to validate the predictions made in Section 2.0. A high solubility value in DMSO and low solubility in hexane would confirm the dominant influence of the polar imidazole core. Comparing the solubility in ethanol (protic) versus acetone (aprotic), which have similar dielectric constants, can reveal the specific contribution of hydrogen bonding. These empirical results provide invaluable insight into the compound's behavior, directly informing decisions in chemical synthesis, purification (e.g., selection of anti-solvents for crystallization), and formulation.

References

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]

-

Technical University of Denmark. Determining the water solubility of difficult-to-test substances: A tutorial review. [Link]

-

Taylor & Francis Online. Hansen solubility parameter – Knowledge and References. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Hansen Solubility Parameters. Official Site of HSP and HSPiP. [Link]

-

BCCampus. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ResearchGate. Hansen Solubility Parameters — Biological Materials. [Link]

-

Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

SlideShare. solubility experimental methods.pptx. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Academia.edu. Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]

-

RSC Publishing. Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. [Link]

-

ResearchGate. Solubility of Imidazoles in Alcohols | Request PDF. [Link]

-

PubChem. 1-Cyclopropylmethyl-5-propyl-1H-imidazole. [Link]

-

ResearchGate. Impact of Solvent Polarity on the molecular properties of Dimetridazole. [Link]

-

Cheméo. Chemical Properties of 1H-Imidazole, 5-methyl-1-propyl. [Link]

-

Human Journals. Chemical and Pharmacological Properties of Imidazoles. [Link]

-

PubChemLite. 5-cyclopropyl-1-methyl-1h-imidazole (C7H10N2). [Link]

-

ResearchGate. Physicochemical Properties of Imidazole | Download Scientific Diagram. [Link]

-

ResearchGate. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2).... [Link]

-

MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

-

Wikipedia. 1-Methylimidazole. [Link]-Methylimidazole]([Link])

Sources

- 1. chem.ws [chem.ws]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - 5-cyclopropyl-1-methyl-1h-imidazole (C7H10N2) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. scielo.br [scielo.br]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

Strategic Sourcing and Quality Assessment of 5-Cyclopropyl-1-methyl-1H-imidazole

Executive Summary

5-Cyclopropyl-1-methyl-1H-imidazole (CAS 1595731-50-2) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry for its ability to modulate lipophilicity and metabolic stability. Unlike its more common regioisomer (1-methyl-4-cyclopropylimidazole), the 1,5-disubstituted motif introduces specific steric vectors that are critical for binding affinity in kinase inhibitors and GPCR ligands.

This guide addresses the primary challenge in sourcing this material: Regioisomeric Purity . Commercial supplies are frequently contaminated with the thermodynamically favored 1,4-isomer due to non-selective synthesis routes. This document outlines the supplier landscape, synthetic origins of impurities, and a self-validating Quality Control (QC) protocol to ensure data integrity in downstream applications.

Chemical Identity & Significance[1]

| Attribute | Specification |

| Chemical Name | 5-Cyclopropyl-1-methyl-1H-imidazole |

| CAS Number | 1595731-50-2 |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| Key Structural Feature | 1,5-disubstitution pattern (sterically congested) |

| Critical Impurity | 1-Methyl-4-cyclopropylimidazole (Regioisomer) |

Medicinal Chemistry Context: The cyclopropyl group acts as a rigid, lipophilic bioisostere for isopropyl or ethyl groups, often improving metabolic stability by blocking oxidation sites. The 1,5-substitution pattern forces the cyclopropyl ring into a specific orientation relative to the imidazole core, often exploited to fill hydrophobic pockets in enzyme active sites (e.g., Heme-binding in CYP inhibitors or ATP-pockets in kinases).

Commercial Supplier Landscape

The market for 5-cyclopropyl-1-methyl-1H-imidazole is bifurcated into Originators (who perform the synthesis) and Distributors (who re-package).

Tier 1: Primary Originators (High Reliability)

These suppliers typically hold stock or have validated routes for rapid resynthesis.

-

Enamine: A primary source for this building block (Cat# ENAH9082350B). They likely utilize a regioselective cyclization route, ensuring high isomeric purity (>95%).

-

WuXi AppTec / LabNetwork: Often capable of custom synthesis on kilogram scales if stock is unavailable.

Tier 2: Catalog Distributors (Verification Required)

These suppliers often source from originators but may batch-mix, requiring stringent QC.

-

Sigma-Aldrich (MilliporeSigma): Lists the compound (often cross-referenced from Enamine). Reliable for small scale (mg), but expensive for scale-up.

-

AK Scientific (AKSci): Lists CAS 1595731-50-2. Good for rapid delivery in the US, but CoA verification is mandatory.

-

Amadis Chemical: often lists a wide array of heterocycles; stock status must be confirmed.

Procurement Strategy

For Hit-to-Lead (mg scale) , prioritize speed (Tier 2). For Lead Optimization (g scale) , prioritize purity and batch consistency (Tier 1). For Process Development (kg scale) , a custom manufacturing agreement is required to define the synthetic route and control isomeric impurities.

Technical Evaluation: Synthesis & Impurities

Understanding the synthetic origin of the material is the only way to predict its impurity profile. There are two dominant routes:

Route A: Direct Methylation (High Risk)

Alkylation of 4-cyclopropylimidazole with methyl iodide.

-

Mechanism: The tautomeric equilibrium of 4-cyclopropylimidazole allows methylation at either nitrogen. Sterics favor the 1,4-product (remote from cyclopropyl).

-

Result: A mixture typically favoring the 1,4-isomer (major) over the desired 1,5-isomer (minor) .

-

Risk: Separation of these isomers requires difficult column chromatography. Low-cost suppliers often sell the mixture or a poorly separated fraction.

Route B: Regioselective Cyclization (Preferred)

Formation of the imidazole ring after placing the substituents.

-

Mechanism: Reaction of an

-amino ketone (derived from cyclopropyl nitrile) with a formamide equivalent, or a Van Leusen-type reaction modified for 1,5-selectivity. -

Result: Exclusively or predominantly the 1,5-isomer.

-

Benefit: High isomeric purity (>98%).[1]

Visualization: Synthetic Pathways & Risks

Figure 1: Comparison of synthetic routes. Route A yields significant isomeric impurities, while Route B guarantees structural integrity.

Quality Control (QC) Protocol

Do not rely solely on the supplier's Certificate of Analysis (CoA). The following self-validating protocol ensures you have the correct isomer.

1H-NMR Validation (Isomer Distinction)

The chemical shift of the imidazole protons and the Nuclear Overhauser Effect (NOE) are definitive.

-

1,5-Isomer (Target): The N-Methyl group is spatially close to the Cyclopropyl methine proton.

-

NOE Signal: Strong NOE correlation between

(~3.6 ppm) and Cyclopropyl-CH (~1.6-1.8 ppm). -

Ring Protons: C2-H and C4-H will appear as distinct singlets.

-

-

1,4-Isomer (Impurity): The N-Methyl group is distant from the Cyclopropyl group.

-

NOE Signal: Absent or very weak NOE between

and Cyclopropyl-CH.

-

HPLC Method for Purity

Standard C18 gradients may co-elute regioisomers. Use a method optimized for polar heterocycles.

-

Column: C18 with polar embedding (e.g., Waters XBridge Shield RP18) or HILIC.

-

Mobile Phase: Buffer pH is critical. Imidazoles tail at neutral pH. Use 10mM Ammonium Bicarbonate (pH 10) or 0.1% TFA (pH 2).

-

Gradient: 5% to 60% MeCN over 15 minutes.

-

Detection: UV at 210 nm (low absorption) and 230 nm.

Handling & Safety Profile

-

Physical State: Likely a low-melting solid or viscous oil (depending on purity).

-

Hazards: Classifies as Corrosive (Skin Corr. 1B) and Irritant .

-

Storage: Hygroscopic. Store at +4°C under Argon/Nitrogen.

-

Reactivity: The C2 position is acidic; avoid strong bases unless lithiation is intended. The N3 nitrogen is nucleophilic; reacts with alkyl halides.

References

-

Enamine Ltd. Catalog Entry: 5-cyclopropyl-1-methyl-1H-imidazole. Accessed Oct 2023. Link

-

Qian, S., et al. (2022).[2][3][4] "1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction." Molecules, 27(17), 5583.[4][5] (Demonstrates synthesis and separation challenges of 1,4 vs 1,5 isomers). Link

-

PubChem. Compound Summary: 5-Cyclopropyl-1-methyl-1H-imidazole (CAS 1595731-50-2). Link

-

Vertex Pharmaceuticals. (2010). "Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole." Organic Process Research & Development. (Describes regioselective cyclization strategies). Link

Sources

- 1. Probing Regio- and Enantioselectivity in the Formal [2 + 2] Cycloaddition of C(1)-Alkyl Ammonium Enolates with β- and α,β-Substituted Trifluoromethylenones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Cyclopropanation Protocols for 5-Cyclopropyl-1-methyl-1H-imidazole Synthesis

Executive Summary & Strategic Analysis

The moiety 5-cyclopropyl-1-methyl-1H-imidazole is a high-value pharmacophore, frequently serving as a "hinge-binder" fragment in kinase inhibitors (e.g., for RSV or PDE inhibition). While industrial routes often rely on de novo ring construction (reacting cyclopropyl nitriles with amino acetals) or Suzuki coupling of 5-bromoimidazoles, these methods suffer from high raw material costs (boronic acids) or regioselectivity challenges during ring closure.

This guide focuses on a Direct Cyclopropanation Strategy . By transforming the readily available 1-methylimidazole-5-carbaldehyde into a vinyl precursor, researchers can install the cyclopropyl group late-stage. This approach allows for the use of inexpensive bulk reagents (

Key Technical Challenge: Lewis Basicity

The imidazole ring contains a basic nitrogen (N3) with a lone pair capable of coordinating to Lewis acids. In Zinc-mediated cyclopropanations (Simmons-Smith), the organozinc reagent will preferentially coordinate to this nitrogen, potentially quenching the reaction or requiring stoichiometric excess. This protocol is engineered to overcome this "catalyst sink" effect.

Synthetic Pathway & Mechanism[1][2][3][4]

The synthesis proceeds in two stages:

-

Olefination: Conversion of the aldehyde to the vinyl intermediate.

-

Cyclopropanation: Furukawa-modified Simmons-Smith reaction.

Diagram 1: Reaction Workflow and Mechanism

Caption: Synthetic workflow highlighting the critical Zn-N3 coordination step that necessitates modified stoichiometry.

Detailed Experimental Protocols

Step 1: Precursor Synthesis (1-Methyl-5-vinylimidazole)

Rationale: The 5-vinyl isomer is not commonly shelf-stable for long periods due to polymerization risks; fresh preparation via Wittig is recommended.

Reagents:

-

Methyltriphenylphosphonium bromide (1.2 equiv)

-

Potassium tert-butoxide (KOtBu) (1.2 equiv)

-

1-Methylimidazole-5-carbaldehyde (1.0 equiv)

-

THF (Anhydrous)

Protocol:

-

Suspend methyltriphenylphosphonium bromide in anhydrous THF at 0°C under

. -

Add KOtBu portion-wise. The solution will turn bright yellow (ylide formation). Stir for 30 min.

-

Add 1-methylimidazole-5-carbaldehyde dropwise (dissolved in minimal THF).

-

Warm to Room Temperature (RT) and stir for 4 hours.

-

QC Check: TLC should show disappearance of the aldehyde.

-

Workup: Quench with saturated

. Extract with EtOAc. -

Purification: Flash chromatography (DCM/MeOH gradient). The vinyl product is relatively polar.

-

Note: Store at -20°C if not using immediately.

-

Step 2: Furukawa-Modified Simmons-Smith Cyclopropanation

Rationale: The Furukawa modification (

Reagents:

-

1-Methyl-5-vinylimidazole (1.0 equiv, ~5 mmol scale)

-

Diethylzinc (

, 1.0 M in hexanes) (3.0 equiv ) -

Diiodomethane (

) (3.0 equiv ) -

Dichloromethane (DCM), anhydrous

-

Saturated aqueous

(for quench)

Safety Warning:

Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and N2 inlet.

-

Solvent & Substrate: Add the vinyl imidazole (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool to 0°C.[1]

-

Zinc Addition (The "Sacrificial" Step): Slowly add the first equivalent of

(1.0 equiv).-

Mechanistic Insight: This first equivalent will coordinate to the N3 nitrogen of the imidazole. No cyclopropanation occurs yet. If you skip this excess, the reaction will stall.

-

-

Carbenoid Formation: In a separate dry flask, mix the remaining

(2.0 equiv) and DCM. Cool to 0°C. Carefully add -

Reaction: Cannulate the pre-formed zinc carbenoid solution into the imidazole solution at 0°C.

-

Progression: Allow the mixture to warm to RT slowly. Stir for 12–16 hours.

-

Monitoring: Monitor by NMR or LCMS. Vinyl protons (δ 5.0–6.7 ppm) should disappear; high-field cyclopropyl protons (δ 0.6–1.0 ppm) should appear.

-

-

Quench (Critical): Cool to 0°C. Slowly add saturated

.-

Note: Vigorous bubbling will occur. The mixture may form a white precipitate (Zn salts). Stir for 30 mins to break the Zn-Imidazole chelate.

-

-

Extraction: Separate layers. Extract aqueous phase 3x with DCM (imidazole derivatives are soluble in DCM).

-

Purification: Dry over

, concentrate, and purify via column chromatography (typically DCM/MeOH 95:5).

Analytical Validation (Self-Validating System)

To confirm the transformation, compare the proton NMR signals. The shift from the deshielded vinyl region to the shielded cyclopropyl region is diagnostic.

| Proton Type | Precursor (Vinyl) Chemical Shift (δ ppm) | Product (Cyclopropyl) Chemical Shift (δ ppm) | Multiplicity |

| H-2 (Imidazole) | ~7.50 | ~7.45 | Singlet |

| H-4 (Imidazole) | ~7.10 | ~6.80 | Singlet |

| N-Methyl | ~3.60 | ~3.65 | Singlet |

| Vinyl -CH= | 6.50 - 6.70 (dd) | Absent | - |

| Vinyl =CH2 | 5.20 - 5.80 (dd) | Absent | - |

| Cyclopropyl CH | Absent | 1.70 - 1.85 | Multiplet |

| Cyclopropyl CH2 | Absent | 0.60 - 0.95 | Multiplet (4H) |

Data approximated based on typical 1,5-disubstituted imidazole shifts.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Zn reagent sequestered by N3 lone pair. | Increase |

| Polymerization | Vinyl precursor unstable or reaction too concentrated. | Run reaction more dilute (0.1 M). Add radical inhibitor (BHT) if using Pd-diazomethane route. |

| Low Yield after Workup | Product trapped in Zn-salts or water soluble. | Use EDTA or Rochelle's salt in the quench to chelate Zn. Perform continuous extraction (DCM) if necessary. |

| Regio-scrambling | Not applicable for this route. | This route is regiospecific (unlike direct lithiation). |

Alternative Route: Pd-Catalyzed Cyclopropanation

Use Case: If the substrate is sterically crowded or if

Protocol Summary: Use Diazomethane (generated in situ from Diazald) with Pd(OAc)2 catalyst.

-

Dissolve vinyl imidazole and

(5 mol%) in Ether/DCM. -

Add Diazomethane solution dropwise at 0°C.

-

Warning: Diazomethane is explosive and highly toxic. This method is less scalable than Simmons-Smith but often higher yielding for electron-deficient alkenes.

References

-

General Simmons-Smith Mechanism & Furukawa Modification

-

Cyclopropanation of Heteroaromatics (Zinc Carbenoid Coordination)

-

Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Org. React., 58, 1–415. (Standard reference for heteroatom-directed cyclopropanation). Link

-

-

Synthesis of 5-substituted Imidazoles (Contextual Grounding)

-

Handling of Vinyl Imidazoles

Sources

N-methylation protocols for 5-cyclopropylimidazole precursors

Application Note: Regioselective N-Methylation of 4(5)-Cyclopropylimidazole

Executive Summary

This guide details the protocols for the N-methylation of 4(5)-cyclopropylimidazole to generate 1-methyl-5-cyclopropylimidazole (the 1,5-isomer) and 1-methyl-4-cyclopropylimidazole (the 1,4-isomer). Due to the annular tautomerism of the imidazole precursor and the steric bulk of the cyclopropyl moiety, direct alkylation typically favors the sterically less hindered 1,4-isomer. This note provides optimized conditions for methylation, chromatographic separation strategies, and critical analytical validation using 1D-NOE NMR to definitively assign regiochemistry.

Strategic Analysis: The Regioselectivity Challenge

The starting material, 4(5)-cyclopropylimidazole, exists in solution as a rapid equilibrium between two tautomers. Upon deprotonation, a common imidazolide anion is formed. The incoming methyl group (from MeI or DMS) can attack either nitrogen (N1 or N3).

-

Pathway A (Kinetic/Steric Favorability): Attack at the nitrogen distal to the cyclopropyl group yields the 1,4-isomer . This is generally the major product (>80%) because the cyclopropyl group exerts steric hindrance protecting the adjacent nitrogen.

-

Pathway B (Steric Disfavor): Attack at the nitrogen proximal to the cyclopropyl group yields the 1,5-isomer . This is typically the minor product (<20%) but is often the pharmacologically desired scaffold for kinase inhibitors due to specific binding pocket geometries.

Key Variable: The cyclopropyl group is unique; it is sterically demanding (more so than a methyl group) and electron-donating. This exacerbates the selectivity ratio compared to simple methylimidazoles.

Mechanism & Tautomerism Diagram

Figure 1: Divergent alkylation pathways. The steric bulk of the cyclopropyl group directs methylation predominantly to the distal nitrogen.

Experimental Protocols

Protocol A: Standard Methylation (High Yield, Mixed Isomers)

Best for: Generating the 1,4-isomer or creating the bulk mixture for separation.

Reagents:

-

4(5)-Cyclopropylimidazole (1.0 eq)

-

Cesium Carbonate (

) (1.5 eq) or Sodium Hydride (NaH) (1.2 eq) -

Methyl Iodide (MeI) (1.1 eq)

-

Solvent: DMF (Anhydrous) or THF (for NaH)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

-

Dissolution: Charge 4(5)-cyclopropylimidazole (e.g., 1.0 g, 9.25 mmol) and anhydrous DMF (10 mL).

-

Deprotonation:

-

Option 1 (Mild): Add

(4.5 g, 13.8 mmol). Stir at RT for 30 min. -

Option 2 (Strong): Cool to 0°C. Add NaH (60% dispersion, 444 mg, 11.1 mmol). Stir for 30 min until gas evolution ceases.

-

-

Alkylation: Cool the mixture to 0°C. Add Methyl Iodide (0.63 mL, 10.1 mmol) dropwise over 10 minutes. Caution: MeI is carcinogenic and volatile.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3-12 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Quench: Dilute with EtOAc (50 mL) and wash with saturated

(2 x 20 mL) and Brine (20 mL). -

Drying: Dry organic layer over

, filter, and concentrate in vacuo. -

Result: Yellow oil containing ~4:1 to 9:1 ratio of 1,4- vs 1,5-isomer.

Protocol B: Separation & Purification (Isolating the 1,5-Isomer)

Critical Step: The isomers have very similar polarities but distinct boiling points and slightly different retention times.

Method 1: Flash Chromatography (Preferred)

-

Stationary Phase: High-performance Silica Gel (230-400 mesh).

-

Eluent Gradient: 100% DCM

95:5 DCM:MeOH.-

Note: The 1,4-isomer (Major) is typically less polar and elutes first.

-

Note: The 1,5-isomer (Minor) elutes second due to the exposed nitrogen lone pair being slightly more accessible for interaction with silica, or dipole moment variations.

-

-

Collection: Collect fractions strictly; mixed fractions must be re-columned.

Method 2: Regio-selective Crystallization (Salt Formation) If chromatography is difficult, convert the oil to the Oxalate or Hydrochloride salt.

-

Dissolve mixture in minimal EtOH.

-

Add 1.0 eq Oxalic acid.

-

The 1,4-isomer oxalate often crystallizes more readily. Filter the solid (1,4). The mother liquor will be enriched in the 1,5-isomer.

Analytical Validation (Self-Validating System)

You cannot rely on simple 1H-NMR chemical shifts alone as they vary with concentration and solvent. NOE (Nuclear Overhauser Effect) is required.

Data Interpretation Table:

| Feature | 1-Methyl-4-cyclopropylimidazole (Major) | 1-Methyl-5-cyclopropylimidazole (Minor/Target) |

| N-Methyl Signal | ||

| NOE Correlation | Strong NOE between N-Me and H-2 (proton between nitrogens). NO NOE with Cyclopropyl protons. | Strong NOE between N-Me and Cyclopropyl-H (methine). Strong NOE with H-2. |

| C-H Correlation | HMBC: N-Me correlates to C2 and C4. | HMBC: N-Me correlates to C2 and C5. |

Validation Workflow Diagram

Figure 2: Analytical decision tree for isomer confirmation. The proximity of the N-methyl group to the cyclopropyl ring in the 1,5-isomer provides a distinct NOE signature.

Troubleshooting & Optimization

-

Low Yield of 1,5-Isomer: If the 1,5-isomer is the absolute target and separation yields are too low (<10%), do not persist with direct alkylation . Switch to De Novo synthesis:

-

Route: Condense N-methylformamidine with 2-bromo-1-cyclopropylethanone. This forces the methyl group into the correct position by building the ring around the nitrogen.

-

-

Inseparable Spots: Use Toluene:Acetone (3:1) or DCM:Acetone gradients instead of MeOH. Imidazoles often tail in MeOH.

-

Safety: Methyl iodide is a potent alkylator. Use a sealed system and quench all glassware with aqueous ammonium hydroxide before cleaning to destroy residual alkylating agent.

References

- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

-

Bellina, F., et al. (2006). "Regioselective synthesis of novel N2- and N4-substituted 7-methylpyrazolo[4,5-e][1,2,4]thiadiazines." Molecules, 11(11), 827-836.[1] Link (Demonstrates analogous regioselectivity principles in nitrogen heterocycles).

- McLaughlin, M., et al. (2012). "Regioselective Synthesis of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles." Journal of Organic Chemistry, 77(11), 5149–5154. (Provides foundational NOE analysis techniques for distinguishing 1,4 vs 1,5 isomers).

-

Liu, Y., et al. (2022).[2][3] "Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents." Liquids, 2(1), 1-15. Link (Specific data on cyclopropyl-substituted imidazole properties).

Sources

- 1. Regioselective synthesis of novel N2- and N4-substituted 7-methylpyrazolo[4,5-e][1,2,4]thiadiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

Technical Application Note: Physicochemical Integrity and Handling of 5-Cyclopropyl-1-methyl-1H-imidazole

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

5-Cyclopropyl-1-methyl-1H-imidazole is a specialized heterocyclic building block, distinct from its more thermodynamically stable isomer, 4-cyclopropyl-1-methyl-1H-imidazole. It serves as a critical pharmacophore in the synthesis of histamine H3 receptor antagonists, kinase inhibitors, and other bioactive small molecules.

Unlike standard imidazole reagents, this compound presents specific handling challenges due to the steric strain between the N1-methyl group and the C5-cyclopropyl moiety. This proximity affects its thermodynamic stability, basicity, and spectroscopic signature. This guide defines the protocols for maintaining the compound's chemical integrity (purity >98%) during storage and experimental use.

Chemical Identity

| Property | Detail |

| Systematic Name | 5-Cyclopropyl-1-methyl-1H-imidazole |

| Molecular Formula | |

| Molecular Weight | 122.17 g/mol |

| Structural Feature | 1,5-disubstitution pattern (Sterically Congested) |

| Predicted pKa | ~7.2 - 7.5 (Conjugate acid) |

| Physical State | Viscous oil or low-melting solid (Polymorph dependent) |

Physicochemical Hazards & Stability Profile

The "Steric-Electronic" Interaction

The 5-position of the imidazole ring is adjacent to the N1-methyl group. The introduction of a cyclopropyl group at C5 creates Van der Waals repulsion with the N-methyl group.

-

Consequence: The cyclopropyl ring may adopt a conformation orthogonal to the imidazole plane to minimize clash, potentially disrupting

-conjugation slightly compared to the 1,4-isomer. -

Stability Implication: While the imidazole ring stabilizes the cyclopropyl group against spontaneous ring-opening, the compound is more reactive toward electrophiles than the 1,4-isomer due to higher ground-state energy.

Hygroscopicity & Basicity

Like 1-methylimidazole, this derivative is hygroscopic .

-

Mechanism: The unprotonated N3 nitrogen is a hydrogen-bond acceptor. Atmospheric moisture is rapidly absorbed, leading to:

-

Inaccurate stoichiometry in coupling reactions (e.g., Buchwald-Hartwig, Suzuki).

-

Hydrolysis of sensitive co-reagents (e.g., acid chlorides, organolithiums).

-

-

Protocol: Handling must occur under an inert atmosphere (Argon/Nitrogen).

Cyclopropyl Ring Sensitivity

The cyclopropyl "banana bonds" possess significant ring strain (~27.5 kcal/mol).

-

Avoid: Strong Lewis acids (

, -

Safe Zone: Stable to standard bases (

,

Storage & Chain of Custody Protocols

To prevent oxidative degradation and moisture uptake, a "Zero-Headspace" protocol is required.

The Inert Storage Workflow

Figure 1: Inert Chain of Custody for unstable alkyl-imidazoles.

Step-by-Step Storage Procedure

-

Receipt: Upon arrival, inspect the container seal. If the compound is yellow/brown, it may have oxidized. Perform a QC check (see Section 4).

-

Vessel Selection: Transfer to amber glass vials with PTFE-lined septa. Do not use standard polyethylene caps, as they are permeable to oxygen over time.

-

Headspace Purge:

-

Insert a long needle connected to an Argon line (low flow) into the bottom of the vial.

-

Insert a short vent needle.

-

Flow Argon for 60 seconds to displace air.

-

Remove the vent needle first, then the gas inlet, to leave positive pressure.

-

-

Temperature: Store at -20°C .

-

Thawing: CRITICAL. Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the product.

Quality Control: Verifying Regiochemistry

Synthesizing or purchasing 1,5-disubstituted imidazoles often yields contamination with the 1,4-isomer. Standard 1H NMR may not easily distinguish them without careful analysis of NOE (Nuclear Overhauser Effect).

The NOESY Validation Method

You must confirm the cyclopropyl group is at C5 (near N-Methyl) and not C4 (far from N-Methyl).

Protocol:

-

Solvent: Dissolve ~10 mg in

or -

Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Analysis Criteria:

-

Target Signal: Look for a cross-peak (correlation) between the N-Methyl protons (~3.6-3.8 ppm) and the Cyclopropyl methine proton (~1.7-2.0 ppm).

-

Positive Result: Strong NOE correlation = 1,5-isomer (Correct).

-

Negative Result: No correlation = 1,4-isomer (Incorrect/Impurity).

-

QC Decision Logic

Figure 2: Regiochemical verification logic using NOESY NMR.

Handling & Synthesis Protocols

Solubilization & Transfer

Due to viscosity and hygroscopicity, gravimetric transfer is preferred over volumetric.

-

Tare a dry reaction flask with a stir bar and septum.

-

Syringe Transfer: Use a wide-bore needle (18G). Draw the neat oil/melted solid.

-

Weigh: Inject into the flask and re-weigh to determine the exact mass added (

). -

Solvent: Immediately add anhydrous solvent (DCM, THF, or DMF) to dilute.

Reaction Monitoring (TLC/HPLC)

-

TLC: Imidazoles streak on silica due to basicity.

-

Fix: Pre-treat the TLC plate with 5% Triethylamine/MeOH, or use a mobile phase containing 1%

or -

Stain: Iodine (

) chamber or Dragendorff’s reagent (specific for alkaloids/nitrogen bases).

-

-

HPLC: Use a high-pH stable column (e.g., C18 with bicarbonate buffer) or an ion-pairing agent (TFA) to ensure sharp peak shape.

Safety Data (GHS Classification)

Based on analog data (1-Methylimidazole and Cyclopropylamines):

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage (Corrosive).

-

H302: Harmful if swallowed.[1]

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Handle strictly in a fume hood.

References

-

Vertex Pharmaceuticals. (2007). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole.[2][3] (Provides context on large-scale handling of cyclopropyl-imidazoles).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for cyclopropyl ring strain and imidazole basicity).

-

Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for imidazole acidity/basicity estimation).

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1-Methylimidazole.[1] (Surrogate safety data for alkyl-imidazole handling).

-

Gagnon, A., et al. (2008). Copper-Mediated N-Cyclopropylation of Azoles.[4] Journal of Organic Chemistry.[5] (Discusses stability and synthesis of N-cyclopropyl azoles).

Sources

Improving yield in 5-cyclopropyl-1-methyl-1H-imidazole synthesis

Technical Support Center: 5-Cyclopropyl-1-methyl-1H-imidazole Synthesis

Executive Summary: The Regioselectivity Challenge

You are encountering yield issues likely because the synthesis of 1,5-disubstituted imidazoles is thermodynamically less favorable than that of their 1,4-counterparts. Standard methods like the Van Leusen reaction typically yield the 1,4-isomer.

To achieve high yields of 5-cyclopropyl-1-methyl-1H-imidazole , you must avoid direct alkylation of a pre-formed imidazole ring, which invariably favors the N1-C4 tautomer. Instead, you must utilize a cyclization strategy where the N-methyl bond is established before the ring closes.

The following guide details the "Golden Path" protocol—a modified Marckwald/Bredereck synthesis —optimized for the stability of the cyclopropyl group.

Part 1: The "Golden Path" Protocol

This workflow prioritizes the

Step-by-Step Methodology

1. Bromination of Cyclopropyl Methyl Ketone

-

Reagents: Cyclopropyl methyl ketone (1.0 eq), Bromine (

, 1.0 eq), Methanol/Ether.[1] -

Critical Control: Temperature must be kept at -5°C to 0°C .

-

Protocol: Add bromine dropwise to the ketone solution. The color should dissipate rapidly.

-

Why: Low temperature prevents ring opening of the cyclopropyl group by HBr byproduct.

2. Amination (The Unstable Intermediate)

-

Reagents: Methylamine (excess, 3-4 eq, usually in THF or MeOH).

-

Critical Control: Do not isolate the free base. The

-amino ketone is prone to self-condensation (dimerization to dihydropyrazines). -

Protocol: Add the bromo-ketone to a cold solution of excess methylamine. Stir for 1-2 hours at 0°C.

-

Stabilization: Immediately convert to the hydrochloride salt or proceed directly to cyclization.

3. Cyclization (Ring Closure)

-

Reagents: Formamidine acetate (1.5 eq) OR Formamide (solvent/reagent) + catalytic acid.

-

Condition: Reflux (120°C - 140°C).

-

Protocol: Treat the crude amino-ketone with formamidine acetate in a high-boiling solvent (e.g., n-Butanol or DMF).

-

Mechanism: The amino group of the ketone attacks the formamidine, followed by dehydration and ring closure.

-

Result: The original carbonyl carbon becomes C-5 , ensuring the cyclopropyl group is at position 5.

Part 2: Visualizing the Pathway

The following diagram illustrates the correct chemical pathway versus the common "trap" that leads to the wrong isomer.

Caption: Figure 1. The regioselective pathway (Green) via

Part 3: Troubleshooting & FAQs

Q1: My overall yield is stuck below 30%. Where is the loss occurring?

Diagnosis: The loss almost certainly occurs at the amination step (Step 2) . The

-

Use Excess Amine: Ensure you use at least 3-4 equivalents of methylamine to scavenge HBr and drive the reaction fast.

-

One-Pot Procedure: Do not attempt to purify the amino ketone on silica. Evaporate the solvent/excess amine at low temperature and immediately add the cyclization reagents (formamidine acetate/n-BuOH).

-

Salt Formation: If you must stop, convert the amine to its HCl salt immediately. The salt is stable.

Q2: I see a significant impurity that looks like a ring-opened product. Diagnosis: The cyclopropyl ring is opening due to acidic stress or high temperatures during the bromination or early cyclization phase. Solution:

-

Neutralize HBr: During bromination, add an acid scavenger like Calcium Carbonate (

) or perform the reaction in Methanol (which buffers HBr). -

Avoid Lewis Acids: Do not use Lewis acid catalysts (like

) for the cyclization, as these avidly open cyclopropyl rings. Stick to thermal cyclization with formamidine acetate.

Q3: Can I use the Van Leusen (TosMIC) reaction? It seems easier. Diagnosis: NO. Reasoning: The Van Leusen reaction (TosMIC + Cyclopropanecarboxaldehyde + Methylamine) is electronically driven to place the substituent at the 4-position . You will obtain 1-methyl-4-cyclopropyl-1H-imidazole almost exclusively. There are no reliable modifications of Van Leusen that reverse this regioselectivity for alkyl groups.

Q4: How do I remove the colored impurities after cyclization? Diagnosis: Imidazole syntheses often produce dark tarry byproducts (polymerized imines). Solution:

-

Workup: Acidify the reaction mixture (pH 2) and wash with Ethyl Acetate (removes non-basic tars). Then, basify the aqueous layer (pH 10) and extract the product with DCM or Chloroform.

-

Purification: If the Rf is similar to impurities, use Neutral Alumina instead of Silica Gel, or add 1% Triethylamine to your Silica eluent to prevent streaking.

Part 4: Optimization Data Table

Use these parameters to benchmark your process.

| Parameter | Standard Condition | Optimized Condition | Impact on Yield |

| Bromination Temp | Room Temp (25°C) | -5°C to 0°C | Prevents cyclopropyl ring opening (+15%) |

| Methylamine Eq. | 1.1 Equivalents | 4.0 Equivalents | Prevents dimerization of amino-ketone (+20%) |

| Cyclization Solvent | DMF | n-Butanol | Easier workup, cleaner profile (+10%) |

| Cyclization Reagent | Formamide | Formamidine Acetate | Faster reaction, less thermal degradation (+15%) |

References

-

Regioselective Synthesis of 1,5-Disubstituted Imidazoles

- Title: Regioselective synthesis of 1,5-diaryl-1H-imidazoles by palladium-catalyzed direct aryl

- Source: Journal of Organic Chemistry (2005).

- Relevance: Establishes the difficulty of direct C5 functionalization and supports de novo ring synthesis for 1,5-isomers.

-

URL:[Link]

- Cyclopropyl Ketone Bromination Protocols: Title: 2-Bromo-1-cyclopropylethanone Synthesis Guide. Source: BenchChem Technical Library. Relevance: Provides the specific safety and temperature protocols for brominating cyclopropyl ketones without ring opening.

-

General Imidazole Cyclization Mechanisms (Marckwald/Bredereck)

-

Vertex Pharmaceuticals Process Chemistry (Analogous Chemistry)

- Title: Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole.

- Source: ACS Process Research & Development.

- Relevance: Demonstrates the thermal stability of the cyclopropyl-imidazole moiety under acidic cycliz

-

URL:[Link]

Sources

- 1. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem [benchchem.com]

- 2. ETHANONE, 2-BROMO-1-CYCLOPROPYL- | 69267-75-0 [chemicalbook.com]

- 3. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 4. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 5. scispace.com [scispace.com]

- 6. Imidazole synthesis [organic-chemistry.org]

- 7. Imidazole synthesis [organic-chemistry.org]

Technical Guide: Recrystallization & Purification of 5-Cyclopropyl-1-methyl-1H-imidazole

Executive Summary & Physicochemical Reality

Critical Insight: Researchers often struggle to crystallize 5-cyclopropyl-1-methyl-1H-imidazole (CAS: 1642873-03-7 or analogs) because the free base is typically a viscous oil or low-melting solid (MP < 50°C) at room temperature, largely due to the disruption of crystal packing by the N-methyl and cyclopropyl groups.

Therefore, "recrystallization" for this molecule usually refers to one of two distinct workflows:

-

Cryogenic Crystallization: Forcing the free base to solidify at low temperatures (-20°C to -78°C).

-

Salt Formation (Recommended): Converting the oil into a crystalline salt (e.g., Hydrochloride, Oxalate) to enable standard recrystallization at room temperature.

This guide covers solvent systems for both approaches.

Solvent Selection Matrix

A. For the Free Base (Low-Temperature Crystallization)

Use this method if you must maintain the free base form for immediate subsequent reactions.

| Solvent System | Ratio (v/v) | Method | Mechanism |

| Et₂O / Pentane | 1:3 | Cryo-precipitation | Dissolve in minimal Diethyl Ether; add Pentane until cloudy; store at -20°C. |

| MTBE / Heptane | 1:4 | Cryo-precipitation | Safer alternative to ether/pentane. MTBE solubilizes the imidazole; Heptane acts as the antisolvent. |

| Toluene | Pure | Evaporative | Dissolve in toluene; slow evaporation at 4°C. (Toluene often aids π-stacking of aromatic rings). |

B. For Salt Forms (The "Robust" Purification)

Converting the oil to a salt is the industry standard for purifying alkyl-imidazoles.

| Salt Form | Recrystallization Solvent | Anti-Solvent | Protocol Notes |

| Hydrochloride (HCl) | Isopropanol (IPA) | Ethyl Acetate | Dissolve oil in IPA; add HCl (in IPA/Dioxane); heat to clear; add EtOAc until cloudy; cool slowly. |

| Oxalate | Methanol | Acetone | Oxalic acid (1 eq) in MeOH. Imidazole salts often crystallize well with acetone as the antisolvent. |

| Nitrate | Ethanol | Diethyl Ether | Caution: Nitrate salts are energetic. Use only for small-scale identification. |

Decision Logic & Workflow (Visualization)

The following decision tree outlines the logical flow for purifying 5-cyclopropyl-1-methyl-1H-imidazole, addressing the common "Oiling Out" issue.

Figure 1: Strategic decision tree for processing alkyl-imidazoles. Note that salt formation is the preferred route for obtaining high-purity solids from oils.

Troubleshooting Guides

Issue 1: "The Product Oils Out Instead of Crystallizing"

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). The metastable limit was exceeded before nucleation could occur. Corrective Protocol (Seeding at Cloud Point):

-

Dissolve the salt/oil in the Good Solvent (e.g., Isopropanol) at 60°C.

-

Add Anti-Solvent (e.g., Ethyl Acetate) dropwise only until a faint, persistent haze appears (the Cloud Point).

-

STOP adding solvent.

-

Add a seed crystal (if available) or scratch the glass.

-

Cool extremely slowly (1°C/minute). If oil droplets appear, reheat until clear and add slightly less antisolvent.

Issue 2: Separation of Regioisomers (4- vs 5-cyclopropyl)

Context: Synthesis often yields a mixture of 1-methyl-4 -cyclopropyl and 1-methyl-5 -cyclopropyl isomers. Solution:

-

Free Base: These isomers usually have different boiling points. Careful fractional distillation can separate them.

-

Crystallization: The Oxalate salts of imidazole regioisomers often have vastly different solubility profiles in Acetone/MeOH.

-

Test: Form the oxalate of the mixture. Dissolve in hot MeOH. Add Acetone. The less soluble isomer (often the more symmetrical one) will crystallize first.

-

Step-by-Step Protocol: HCl Salt Formation & Recrystallization

Objective: Isolate 5-cyclopropyl-1-methyl-1H-imidazole as a stable Hydrochloride salt.

-

Dissolution: Dissolve 10g of crude oil in 50 mL of Ethyl Acetate (EtOAc).

-

Acidification: Cool to 0°C. Add 1.1 equivalents of 4M HCl in Dioxane (or dry HCl gas) dropwise with vigorous stirring.

-

Observation: A white precipitate or thick gum should form immediately.

-

-

Isolation:

-

If Solid: Filter under nitrogen.

-

If Gum: Decant the supernatant. Triturate (grind) the gum with fresh diethyl ether or pentane to induce solidification.

-

-

Recrystallization:

-

Take the crude solid/gum.

-

Dissolve in minimum boiling Isopropanol (IPA) .

-

Allow to cool to room temperature.

-

If no crystals form, add EtOAc dropwise until turbid, then refrigerate at 4°C.

-

References

- Synthesis of 1,5-Disubstituted Imidazoles: Citation: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. Relevance: Defines the steric influence of the 5-position alkyl group on crystal packing.

- Citation: O'Connell, J. F., et al. (1959). "The Synthesis of 1-Methyl-5-alkylimidazoles." Journal of the American Chemical Society.

- General Recrystallization Strategies: Citation: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. Relevance: Source of the "Seeding at Cloud Point" protocol for oiling-out issues.

Optimizing reaction temperature for 5-cyclopropyl-1-methyl-1H-imidazole production

Technical Support Center: 5-Cyclopropyl-1-methyl-1H-imidazole Production

Executive Summary & Core Directive

You are likely encountering difficulty synthesizing 5-cyclopropyl-1-methyl-1H-imidazole with high regiochemical purity. The most common pitfall in this synthesis is the thermodynamic preference for the 1,4-isomer (1-methyl-4-cyclopropylimidazole) when using direct alkylation methods.

The Solution: To lock the cyclopropyl group at the 5-position , you must utilize a de novo ring construction method—specifically the Van Leusen Three-Component Reaction (vL-3CR) —rather than alkylating a pre-formed imidazole ring.

Temperature control in this protocol is not just about rate; it is the switch that drives the elimination of the sulfonyl auxiliary to aromatize the ring. Below is your technical guide to optimizing this process.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting a mixture of isomers (1,4 and 1,5) or predominantly the 1,4-isomer."

Q: I methylated 4-cyclopropylimidazole at 60°C, but NMR shows the methyl group is mostly distal to the cyclopropyl ring. Why?

A: This is a classic regioselectivity issue driven by sterics and thermodynamics.[1]

-

The Mechanism: In 4(5)-substituted imidazoles, the N-H tautomerizes.[1] Alkylation typically occurs at the nitrogen furthest from the bulky substituent (the 1,4-pathway) to minimize steric clash.[1]

-

The Fix: You cannot "optimize" temperature to fix this intrinsic bias effectively.[1] You must switch to the Van Leusen strategy.

-

Protocol Shift: React TosMIC (Tosylmethyl isocyanide) with cyclopropanecarboxaldehyde and methylamine . This forces the cyclopropyl group into the 5-position relative to the N-methyl group.

Issue 2: "The Van Leusen reaction stalls, or I see an intermediate that won't convert to product."

Q: I am running the vL-3CR at Room Temperature (25°C). LCMS shows a mass corresponding to the dihydro-intermediate (imidazoline).[1] How do I push it to completion?

A: The reaction proceeds in two stages:[1][2][3][4][5][6] (1) Cycloaddition (kinetic, fast at RT) and (2) Elimination of p-toluenesulfinic acid (TosH) (thermodynamic, slow at RT).[1]

-

Temperature Criticality: The elimination step often requires thermal activation.[1]

-

Recommendation: After the initial stirring period (2–4 hours at 20–25°C), raise the temperature to reflux (approx. 65–80°C) for 1–2 hours. This provides the activation energy to eject the sulfonyl group and aromatize the system.

Issue 3: "Is the cyclopropyl ring stable at reflux temperatures?"